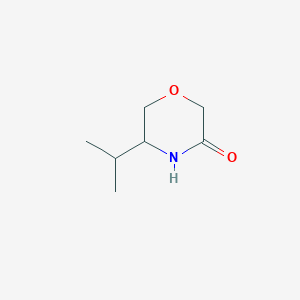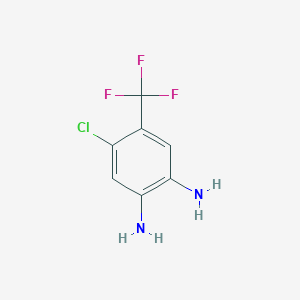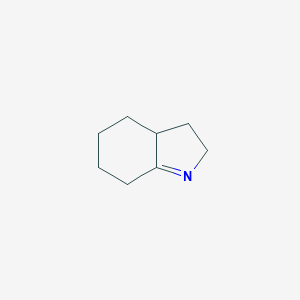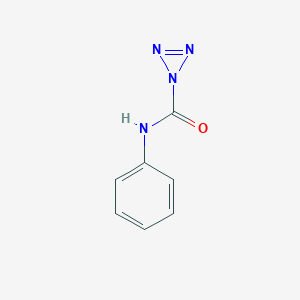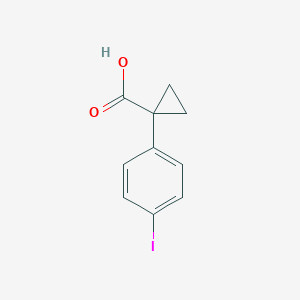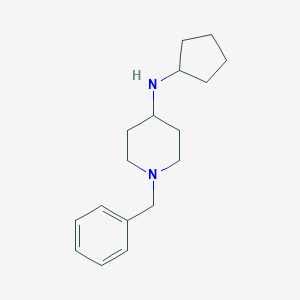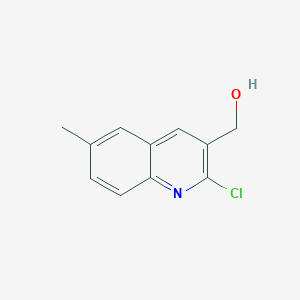
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied extensively for its potential therapeutic applications in scientific research.
Mechanism Of Action
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is believed to exert its effects on the brain by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It also has affinity for dopamine receptors and adrenergic receptors. The exact mechanism of action of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not fully understood, but it is thought to modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These include changes in neurotransmitter release, alterations in neuronal activity, and changes in gene expression. 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has also been shown to affect various physiological processes, such as blood pressure, heart rate, and body temperature.
Advantages And Limitations For Lab Experiments
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-established pharmacological profile. It is also relatively stable and can be stored for long periods of time. However, 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone is not without limitations. It has low potency and efficacy compared to other drugs, and its effects can be variable and difficult to replicate.
Future Directions
There are several potential future directions for research on 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone. One area of interest is its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the mechanisms of various neurotransmitter systems in the brain. Further research is needed to fully understand the potential applications of 4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone in scientific research.
Synthesis Methods
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone can be synthesized from 3,4,5-trimethoxybenzaldehyde and piperazine through a series of chemical reactions. This process involves the use of reagents such as acetic anhydride, sodium acetate, and hydrochloric acid. The final product is obtained through recrystallization and purification.
Scientific Research Applications
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the mechanisms of these receptors and their role in various neurological disorders.
properties
CAS RN |
17766-68-6 |
|---|---|
Product Name |
4-(o-Methoxyphenyl)piperazinyl 3,4,5-trimethoxyphenyl ketone |
Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-8-6-5-7-16(17)22-9-11-23(12-10-22)21(24)15-13-18(26-2)20(28-4)19(14-15)27-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
VZXZRWMCGPZELL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Other CAS RN |
17766-68-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



